2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is a type of fluorinated pyridine . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine involves several methods. One of the methods is the Umemoto reaction and Balts-Schiemann reaction . Another method involves the synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is C6H3F4N . It has a molecular weight of 165.09 .Chemical Reactions Analysis
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine has unique physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis of Pyridine Derivatives
Pyridine derivatives, such as 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine, are crucial intermediates in organic chemistry, serving as building blocks for the synthesis of various compounds. These derivatives are instrumental in synthesizing pesticides and agrochemicals due to their unique structural features and reactivity (Lu Xin-xin, 2006). Furthermore, these compounds are employed in catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones, showcasing their versatility in pharmaceutical and agrochemical applications (Yang Huang et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated pyridine derivatives, including 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine, play a pivotal role. These compounds are studied for their potential use in treating organophosphorus nerve agent poisoning, highlighting their significance in developing therapeutic agents (C. Timperley et al., 2005). Additionally, the trifluoromethyl-substituted pyridines obtained through the displacement of iodine by in situ generated (trifluoromethyl)copper demonstrate the synthetic adaptability of these derivatives in creating structurally diverse molecules for various applications (F. Cottet, M. Schlosser, 2002).
Material Science and Catalysis
The synthesis and characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine offer insights into the material science applications of fluorinated pyridine derivatives. These studies provide valuable information on the structural and electronic properties of these compounds, which can influence their reactivity and potential use in catalysis and material design (M. S. Chernov'yants et al., 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
The major use of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine will be discovered in the future .
properties
IUPAC Name |
2-fluoro-3-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDWYSLNCQYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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